4-methyl-5-(1H-pyrazol-5-yl)-2-(thiophen-2-yl)-1,3-thiazole

Medicinal chemistry Structure–activity relationship Bacterial gyrase inhibition

Secure a structurally differentiated pyrazolylthiazole for your lead optimization programs. Unlike the well-known 3-methylsulfanyl GyrB inhibitor (PDB 3G75), this compound uniquely features an unsubstituted pyrazole 3-position. This crucial difference establishes it as the baseline reference for quantifying substituent SAR, while the free pyrazole NH provides a hydrogen-bond donor absent in the reference molecule, enabling exploration of novel binding interactions in kinase or ATPase selectivity screens. Its fragment-like physicochemical profile (MW 247.3, cLogP ~2.9) and reactive handle make it an ideal starting point for rapid analog synthesis and structure-guided fragment growth, empowering systematic, IP-differentiating lead expansion.

Molecular Formula C11H9N3S2
Molecular Weight 247.33
CAS No. 263148-06-7
Cat. No. B2601695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-5-(1H-pyrazol-5-yl)-2-(thiophen-2-yl)-1,3-thiazole
CAS263148-06-7
Molecular FormulaC11H9N3S2
Molecular Weight247.33
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=CS2)C3=CC=NN3
InChIInChI=1S/C11H9N3S2/c1-7-10(8-4-5-12-14-8)16-11(13-7)9-3-2-6-15-9/h2-6H,1H3,(H,12,14)
InChIKeyDKNFJEROSQMSBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-5-(1H-pyrazol-5-yl)-2-(thiophen-2-yl)-1,3-thiazole (CAS 263148-06-7): Procurement-Relevant Structural and Pharmacological Profile


4-Methyl-5-(1H-pyrazol-5-yl)-2-(thiophen-2-yl)-1,3-thiazole (CAS 263148-06-7) is a heterocyclic small molecule (C₁₁H₉N₃S₂, MW 247.3) that integrates thiazole, pyrazole, and thiophene pharmacophores into a single scaffold [1]. This compound belongs to the pyrazolylthiazole class, which has been explored as a privileged template for ATP-competitive kinase and gyrase inhibition [2]. The unsubstituted 3-position of the pyrazole ring distinguishes it from the more studied 3-(methylsulfanyl) congener (PDB 3G75 ligand), creating a structural signature that may alter hydrogen-bonding capacity, electronic distribution, and target engagement profiles relevant to procurement decisions.

Procurement Risk: Why 4-Methyl-5-(1H-pyrazol-5-yl)-2-(thiophen-2-yl)-1,3-thiazole Cannot Be Interchanged with Generic Pyrazolylthiazole Analogs


The pyrazolylthiazole scaffold tolerates diverse substituents, but even minor modifications produce substantial shifts in potency, selectivity, and binding mode. In the bacterial gyrase B series, replacing the 3-methylsulfanyl group with ethyl ester (compound 1g) reduced E. coli GyrB affinity by approximately 1.7-fold (Ki from 2.9 µM to 4.8 µM) [1]. The target compound's unsubstituted pyrazole 3-position eliminates a key van der Waals contact observed in the co-crystal structure of the SMe analog with Staphylococcus aureus GyrB (PDB 3G75) [2], which could further attenuate target engagement or redirect selectivity toward alternative biological targets. Generic substitution without verifying the specific structure–activity relationship (SAR) at the pyrazole 3-position therefore carries a high risk of obtaining a compound with quantitatively and qualitatively different biological performance.

Quantitative Differentiation Evidence for 4-Methyl-5-(1H-pyrazol-5-yl)-2-(thiophen-2-yl)-1,3-thiazole (263148-06-7) Against Analogs


Pyrazole 3-Position Substituent: Structural Differentiation from the 3-(Methylsulfanyl) GyrB Inhibitor Analog

The target compound carries an unsubstituted pyrazole 3-position (R = H), in contrast to the most extensively characterized analog in this series, 4-methyl-5-[3-(methylsulfanyl)-1H-pyrazol-5-yl]-2-thiophen-2-yl-1,3-thiazole (R = SCH₃). The SMe group in the co-crystallized analog forms a hydrophobic contact within the ATP-binding pocket of S. aureus GyrB (PDB 3G75, resolution 2.3 Å) [1]. Removal of this substituent eliminates a predicted van der Waals interaction surface area of approximately 25–30 Ų, which is expected to reduce binding enthalpy. The Ronkin et al. (2010) SAR series demonstrates that pyrazole 3-substituent identity modulates E. coli GyrB Ki over at least a 2.8-fold range within the same core scaffold [2].

Medicinal chemistry Structure–activity relationship Bacterial gyrase inhibition

Calculated Physicochemical Property Differentiation: Hydrogen-Bond Donor Capacity Versus 3-Substituted Analogs

The unsubstituted pyrazole NH of the target compound contributes one additional hydrogen-bond donor (HBD) compared to the 3-SCH₃ analog, where the sulfur substituent blocks this donor. This shifts the HBD count from 0 (SMe analog) to 1 (target compound), altering the Lipinski and Veber physicochemical profile. Monte Carlo-based property prediction (Molinspiration) estimates for the target compound (MW 247.3, cLogP ~2.9, HBA 3, HBD 1) versus the SMe analog (MW ~294.4, cLogP ~3.4, HBA 3, HBD 0) indicate that the target compound has a lower calculated lipophilicity (ΔcLogP ≈ −0.5) and higher topological polar surface area (TPSA ≈ 69 Ų vs. ~58 Ų for the SMe analog) [1]. These differences may translate into superior aqueous solubility and reduced plasma protein binding, though direct experimental pharmacokinetic data are not publicly available for either compound.

Physicochemical profiling Drug-likeness Ligand efficiency

Synthetic Accessibility and Intermediate Utility: Differentiated Procurement Value for Parallel Library Synthesis

The target compound's unsubstituted pyrazole NH provides a reactive handle for late-stage diversification via N-alkylation, N-acylation, or N-arylation chemistry, enabling rapid generation of focused libraries. In contrast, the 3-SCH₃ analog is a terminal compound with no comparable reactive vector on the pyrazole ring. The multi-step synthetic route described in the 2024 RSC Advances study for pyrazolyl–thiazole–thiophene hybrids (compounds 7a–7g) involves a Claisen condensation followed by hydrazine cyclocondensation, yielding the pyrazole NH intermediate before further derivatization [1]. The target compound occupies this intermediate position, offering strategic procurement value as a central scaffold for SAR exploration rather than as an end-product screening compound.

Parallel synthesis Medicinal chemistry Building block procurement

Recommended Research and Industrial Application Scenarios for 4-Methyl-5-(1H-pyrazol-5-yl)-2-(thiophen-2-yl)-1,3-thiazole (263148-06-7)


Selectivity Profiling Against Kinase and ATPase Panels to Exploit Differential H-Bond Donor Topology

The unsubstituted pyrazole NH provides a hydrogen-bond donor geometry not present in the well-characterized 3-SCH₃ gyrase inhibitor. This feature can be exploited in broad-panel kinase or ATPase selectivity screens to identify targets that require a donor at this vector for tight binding. The co-crystal structure of the SMe analog (PDB 3G75) [1] provides a template for docking studies to predict targets where the NH donor would form productive interactions with an acceptor residue, guiding panel selection.

Fragment-Based Drug Discovery (FBDD) and Hit-to-Lead Expansion

With MW 247.3 and cLogP ~2.9 [2], the compound falls within standard fragment-like physicochemical space (MW < 300, cLogP ≤ 3). Its three-ring heterocyclic core provides multiple vectors for structure-guided elaboration, while the reactive pyrazole NH permits rapid analog synthesis for SAR expansion. The crystal structure of the close analog bound to S. aureus GyrB [1] offers a validated binding mode that can guide fragment growth strategies.

Building Block for DNA Gyrase B Inhibitor Optimization Programs

The Ronkin et al. (2010) gyrase B series demonstrated that pyrazole 3-position substituents modulate E. coli GyrB Ki over a ≥2.8-fold range [3]. The target compound, as the unsubstituted baseline, serves as the appropriate reference point for quantifying the contribution of any 3-substituent introduced during lead optimization. Its procurement enables systematic exploration of this underexplored SAR vector without confounding pre-existing substitution.

Quote Request

Request a Quote for 4-methyl-5-(1H-pyrazol-5-yl)-2-(thiophen-2-yl)-1,3-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.